molecular formula C8H7BrN2O2S B11720710 3-Bromo-1-(methylsulfonyl)-7-azaindole

3-Bromo-1-(methylsulfonyl)-7-azaindole

Cat. No.: B11720710
M. Wt: 275.12 g/mol
InChI Key: MNLFCUIMPIRRSU-UHFFFAOYSA-N
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Description

3-Bromo-1-(methylsulfonyl)-7-azaindole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(methylsulfonyl)-7-azaindole typically involves multi-step organic reactions. One common method includes the bromination of 7-azaindole followed by the introduction of the methylsulfonyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(methylsulfonyl)-7-azaindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-Bromo-1-(methylsulfonyl)-7-azaindole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(methylsulfonyl)-7-azaindole involves its interaction with specific molecular targets. The bromine atom and methylsulfonyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methylindazole: Similar in structure but lacks the methylsulfonyl group.

    3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: Contains a pyrazole ring and different substituents.

Uniqueness

3-Bromo-1-(methylsulfonyl)-7-azaindole is unique due to the presence of both the bromine atom and the methylsulfonyl group, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

IUPAC Name

3-bromo-1-methylsulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3

InChI Key

MNLFCUIMPIRRSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=C(C2=C1N=CC=C2)Br

Origin of Product

United States

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